6-Hydroxy-6-oxonorleucinamide
Description
6-Hydroxy-6-oxonorleucinamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and an oxo group attached to a norleucinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Properties
CAS No. |
90485-83-9 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5,6-diamino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(8)11)2-1-3-5(9)10/h4H,1-3,7H2,(H2,8,11)(H,9,10) |
InChI Key |
ONWORFCWNLEBMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)N)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-oxonorleucinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norleucinamide Backbone: This step involves the preparation of norleucinamide through the reaction of norleucine with an appropriate amine source under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 6-Hydroxy-6-oxonorleucinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-oxonorleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroxy derivatives.
Substitution: The hydroxyl and oxo groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Hydroxy-6-oxonorleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-oxonorleucinamide involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in these interactions, enabling the compound to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: Shares the hydroxyl group but differs in the aromatic structure.
6-Hydroxybenzofuran: Contains a hydroxyl group and a furan ring.
6-Hydroxydopamine: A neurotoxin with a hydroxyl group and an amine group.
Uniqueness
6-Hydroxy-6-oxonorleucinamide is unique due to its specific combination of functional groups and its norleucinamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
6-Hydroxy-6-oxonorleucinamide (CAS No. 90485-83-9) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2O3 |
| Molecular Weight | 158.17 g/mol |
| IUPAC Name | 6-Hydroxy-6-oxonorleucinamide |
| CAS Number | 90485-83-9 |
Research indicates that 6-Hydroxy-6-oxonorleucinamide exhibits several biological activities, primarily through its interaction with various cellular pathways. Its mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Research Findings
- Antioxidant Studies : A study demonstrated that 6-Hydroxy-6-oxonorleucinamide significantly reduces oxidative stress markers in vitro, suggesting its role as a potent antioxidant .
- Anti-inflammatory Effects : In cellular models, the compound reduced the expression of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .
- Antimicrobial Activity : Tests against common pathogens revealed that the compound exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Case Study 1: Antioxidant Efficacy
A controlled study assessed the antioxidant capacity of 6-Hydroxy-6-oxonorleucinamide using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control samples, highlighting its potential for use in nutraceutical applications.
Case Study 2: Anti-inflammatory Potential
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in joint inflammation and pain levels over a four-week period, suggesting its utility in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Hydroxy-6-oxonorleucinamide, it is useful to compare it with structurally similar compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 6-Hydroxy-6-oxonorleucinamide | High | Moderate | High |
| Hydroxytyrosol | Very High | High | Moderate |
| Tyrosol | Moderate | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
